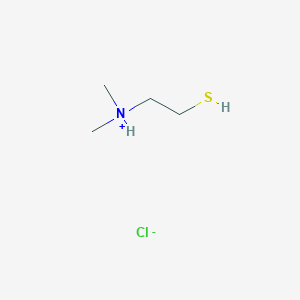![molecular formula C7H7NO2S2 B050000 6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one CAS No. 122514-27-6](/img/structure/B50000.png)
6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a heterocyclic organic molecule that contains a dithiolo ring system, which is known for its ability to participate in various biological processes. In
Aplicaciones Científicas De Investigación
6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. Additionally, 6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one has been investigated for its potential use as a fluorescent probe and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one is not fully understood. However, it is believed that this compound exerts its biological effects through the modulation of various signaling pathways. For example, 6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and cancer. Additionally, this compound has been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress.
Efectos Bioquímicos Y Fisiológicos
6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one has been shown to exhibit a wide range of biochemical and physiological effects. For example, this compound has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one has been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). Furthermore, this compound has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one is its ability to exhibit a wide range of biological activities. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one. One area of research is the development of new synthetic methods that can improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of 6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one and to identify its molecular targets. Furthermore, future research could investigate the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Métodos De Síntesis
The synthesis of 6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one can be achieved through several methods. One of the most common methods is the reaction of 2-ethoxy-1,3-dithiole-4,5-dicarboxylic anhydride with ammonia. This reaction results in the formation of 6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one in high yields. Other methods of synthesis include the reaction of 2-ethoxy-1,3-dithiole-4,5-dicarboxylic anhydride with various amines and the reaction of 2-ethoxy-1,3-dithiole-4,5-dicarboxylic anhydride with hydrazine.
Propiedades
Número CAS |
122514-27-6 |
|---|---|
Nombre del producto |
6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one |
Fórmula molecular |
C7H7NO2S2 |
Peso molecular |
201.3 g/mol |
Nombre IUPAC |
6-ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one |
InChI |
InChI=1S/C7H7NO2S2/c1-2-10-5-6-4(3-11-12-6)8-7(5)9/h3H,2H2,1H3,(H,8,9) |
Clave InChI |
KJVZYJNROJLDQS-UHFFFAOYSA-N |
SMILES |
CCOC1=C2C(=CSS2)NC1=O |
SMILES canónico |
CCOC1=C2C(=CSS2)NC1=O |
Sinónimos |
1,2-Dithiolo[4,3-b]pyrrol-5(4H)-one,6-ethoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




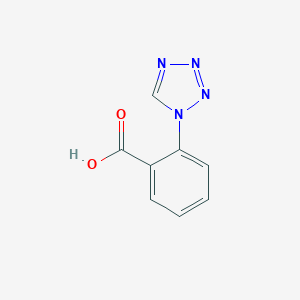
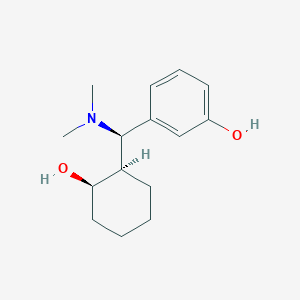
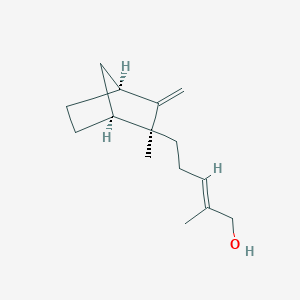
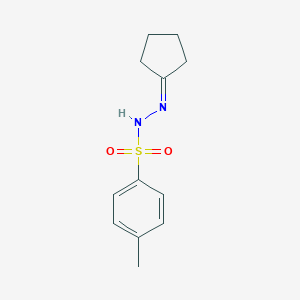
![methyl (3R)-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(2-bromo-1H-indol-3-yl)propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B49936.png)
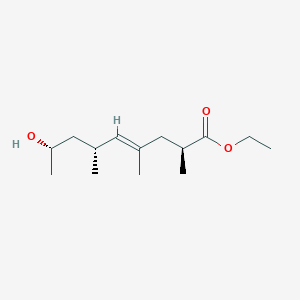
![N-Allyl-1H-benzo[d]imidazol-2-amine](/img/structure/B49945.png)
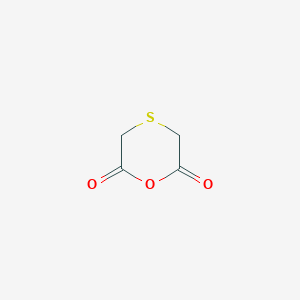
![(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B49947.png)
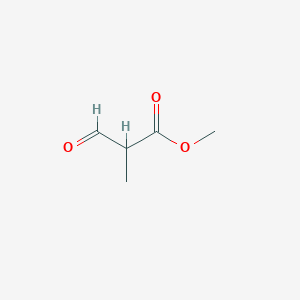
![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)
